molecular formula C17H21FN2O4S B6478171 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide CAS No. 1323792-65-9

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide

Cat. No. B6478171
CAS RN: 1323792-65-9
M. Wt: 368.4 g/mol
InChI Key: MGXFISXIPKAIEK-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-N-[2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl]methanesulfonamide (FFMMS) is a novel compound that has been recently developed and studied in the field of medicinal chemistry. FFMMS has a wide range of potential applications, including drug discovery, drug delivery, and biomedical research.

Scientific Research Applications

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide has been studied extensively in the field of medicinal chemistry. It has been used as a ligand for the synthesis of various metal complexes, which can be used as potential therapeutic agents. In addition, it has been used as a substrate for the synthesis of various peptide and peptidomimetic compounds. It has also been used as a model compound for studying the interaction between drugs and receptors in the body.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide is not yet fully understood. However, it is believed that the compound binds to various receptors in the body, such as G-protein-coupled receptors, and modulates their activity. In addition, it has been suggested that the compound may interact with other proteins and enzymes in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to modulate the activity of various enzymes, such as cyclooxygenase, and to inhibit the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

The use of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide in laboratory experiments has several advantages. It is relatively easy to synthesize and purify, and it is stable in a wide range of solvents. In addition, it is non-toxic and has a low environmental impact. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its limited availability.

Future Directions

The potential applications of 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide are still being explored. Future research may focus on its use in drug discovery and drug delivery. In addition, further studies may be conducted to investigate its mechanism of action and to better understand its biochemical and physiological effects. Furthermore, the compound may be studied in more detail to explore its potential use in various biomedical and pharmaceutical applications.

Synthesis Methods

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide is synthesized through a two-step process. The first step involves the reaction of 3-fluorophenylmethanesulfonamide with 2-furan-2-yl-2-morpholin-4-yl ethyl bromide in a basic medium to form the desired product. The reaction is conducted in a solvent such as dichloromethane or toluene, and the reaction time is typically around one hour. The second step involves the purification of the compound by recrystallization from a suitable solvent.

properties

IUPAC Name

1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4S/c18-15-4-1-3-14(11-15)13-25(21,22)19-12-16(17-5-2-8-24-17)20-6-9-23-10-7-20/h1-5,8,11,16,19H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXFISXIPKAIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide

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